Cucumechinoside B

Description

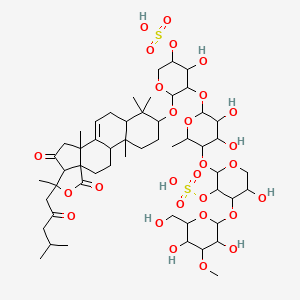

Cucumechinoside B is a triterpenoid glycoside isolated from the sea cucumber Cucumaria echinata. It belongs to the holostane-type glycoside family, characterized by a sulfated oligosaccharide chain attached to a triterpene aglycone backbone . This compound has demonstrated significant biological activities, including:

- Antitumor effects: Inhibits human nasopharyngeal carcinoma (KB) cells in vitro .

- Antibacterial activity: Exhibits broad-spectrum antimicrobial properties .

- Antiprotozoal activity: Active against Trichomonas foetus at a concentration of 10 µg/ml .

This compound is part of a series of structurally related compounds (cucumechinosides A–F) isolated from C. echinata, with variations in glycosylation and sulfation patterns influencing their bioactivity .

Propriétés

Numéro CAS |

125640-31-5 |

|---|---|

Formule moléculaire |

C53H82O28S2 |

Poids moléculaire |

1231.3 g/mol |

Nom IUPAC |

[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-2-[4,5-dihydroxy-6-[4-hydroxy-2-[[2,6,13,17,17-pentamethyl-6-(4-methyl-2-oxopentyl)-4,8-dioxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-16-yl]oxy]-5-sulfooxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-5-hydroxyoxan-3-yl] hydrogen sulfate |

InChI |

InChI=1S/C53H82O28S2/c1-22(2)16-24(55)17-52(8)43-27(56)18-51(7)26-10-11-31-49(4,5)32(13-14-50(31,6)25(26)12-15-53(43,51)48(63)79-52)75-46-41(34(59)30(21-72-46)80-82(64,65)66)78-44-36(61)35(60)38(23(3)73-44)76-47-42(81-83(67,68)69)39(28(57)20-71-47)77-45-37(62)40(70-9)33(58)29(19-54)74-45/h10,22-23,25,28-47,54,57-62H,11-21H2,1-9H3,(H,64,65,66)(H,67,68,69) |

Clé InChI |

PCNIQSXRCOBXDA-UHFFFAOYSA-N |

SMILES canonique |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(C(=O)CC6(C5=CCC4C3(C)C)C)C(OC7=O)(C)CC(=O)CC(C)C)C)OS(=O)(=O)O)O)O)O)OC8C(C(C(CO8)O)OC9C(C(C(C(O9)CO)O)OC)O)OS(=O)(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Cucumechinoside B involves multiple steps, including the extraction of the compound from sea cucumbers followed by purification processes. The extraction is typically carried out using solvents such as ethanol or methanol. The purification process often involves chromatographic techniques to isolate the pure compound .

Industrial Production Methods

Industrial production of this compound is still in its nascent stages. advancements in marine biotechnology and extraction techniques are paving the way for large-scale production. Supercritical fluid extraction and other advanced extraction methods are being explored to increase yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Cucumechinoside B undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Applications De Recherche Scientifique

Cucumechinoside B has shown promise in various scientific research applications, including:

Chemistry: Used as a model compound for studying triterpene glycosides.

Biology: Investigated for its cytotoxic effects on cancer cells.

Medicine: Explored for its potential as an anti-cancer agent.

Mécanisme D'action

The mechanism of action of Cucumechinoside B involves its interaction with cellular membranes and proteins. It has been shown to induce apoptosis in cancer cells by activating specific signaling pathways. The compound targets various molecular pathways, including the mitochondrial pathway, leading to cell death .

Comparaison Avec Des Composés Similaires

Antitumor Activity

- This compound vs. Echinoside A/Holothurin A: While this compound targets nasopharyngeal carcinoma (KB cells), echinoside A and holothurin A from H. scabra show broader activity against colorectal (HCT-116) and gastric (MKN-45) cancers .

- This compound vs. Intercedenside A: Intercedenside A from M. intercedens specifically inhibits leukemia cells (P-388, HL-60), suggesting a narrower antitumor spectrum compared to this compound .

Antiprotozoal Activity

- This compound vs. Holotoxin A: Holotoxin A shows superior potency against T. foetus (1.0 µg/ml vs. 10 µg/ml for this compound), likely due to structural differences in the aglycone or sugar moieties .

Structural Insights

- Glycosylation Patterns: Cucumechinosides A–F share a holostane-type triterpene core but differ in sulfation and sugar chain composition. These modifications correlate with variations in bioactivity; for example, cucumechinoside F lacks antitumor activity but retains antiprotozoal effects .

- Sulfation: Sulfated glycosides like this compound generally exhibit enhanced solubility and membrane interaction, contributing to their antimicrobial and cytotoxic effects .

Therapeutic Potential and Limitations

- This compound is notable for its dual antitumor and antimicrobial properties, but its higher effective concentration (10 µg/ml) compared to holotoxin A limits its clinical utility for parasitic infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.